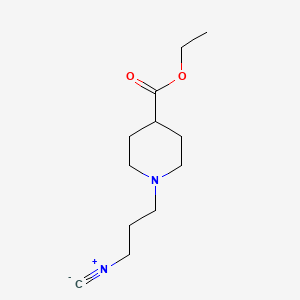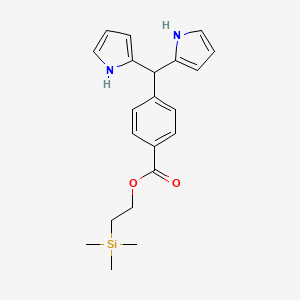![molecular formula C21H16S B12570225 2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene CAS No. 189400-16-6](/img/structure/B12570225.png)
2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene is an organic compound that features a unique structure combining a cycloheptatriene ring, a phenyl group, and a benzothiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene typically involves the formation of the cycloheptatriene ring followed by its attachment to the phenyl and benzothiophene groups. One common method involves the reaction of cycloheptatriene with appropriate aromatic compounds under specific conditions. For example, cycloheptatriene can be synthesized via the photochemical reaction of benzene with diazomethane or through the pyrolysis of the adduct of cyclohexene and dichlorocarbene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like bromine or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for electrophilic substitution; sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. For example, it may interact with radical species in polymerization reactions, forming bonds with propagating radicals and controlling the polymerization process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptatriene: A related compound with a similar cycloheptatriene ring structure.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Uniqueness
2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene is unique due to its combination of a cycloheptatriene ring with a benzothiophene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
189400-16-6 |
|---|---|
Molekularformel |
C21H16S |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-(2-cyclohepta-1,3,5-trien-1-ylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C21H16S/c1-2-4-10-16(9-3-1)18-12-6-7-13-19(18)21-15-17-11-5-8-14-20(17)22-21/h1-9,11-15H,10H2 |
InChI-Schlüssel |
QVLGIMWBUHBBJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=CC=C1C2=CC=CC=C2C3=CC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid](/img/structure/B12570168.png)

![3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde](/img/structure/B12570183.png)

![8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine](/img/structure/B12570190.png)
![4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate](/img/structure/B12570197.png)


![Indium, [tris(trimethylsilyl)methyl]-](/img/structure/B12570216.png)
![(Octadecane-1,18-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12570224.png)
